3,4-dihydro-1H-2-benzopyran-5-carbaldehyde
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Description
Scientific Research Applications
Antioxidant and Radical Scavenging Activities
Chromones, including derivatives of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde, are known for their potent antioxidant properties. These compounds act as radical scavengers, neutralizing active oxygen and delaying or inhibiting cell impairment that leads to various diseases. The antioxidant potential of these compounds is attributed to specific structural features such as the double bond, a carbonyl group in the chromone nucleus, and hydroxyl groups. Modifications, such as methylation or glycosylation, can decrease their radical scavenging potential (Yadav et al., 2014).
Synthetic Applications
The enantioselective synthesis of 3,4-dihydropyran derivatives, including those related to this compound, is crucial for creating chiral building blocks in the synthesis of bioactive molecules and natural products. Different synthetic strategies, including the use of chiral metal complexes and organocatalysts, have been developed to achieve high levels of molecular complexity and control over the synthesis process (Desimoni et al., 2018).
Anticancer Potential
Baicalein and its derivatives, which share a similar benzopyran core structure with this compound, have demonstrated significant anti-cancer activities. These compounds affect various biological processes involved in cell proliferation, metastasis, apoptosis, and autophagy, particularly in the context of hepatocellular carcinoma. This highlights the potential for developing novel anticancer drugs based on the structural framework of benzopyran derivatives (Bie et al., 2017).
Supramolecular Chemistry
Benzopyran derivatives, including this compound, play a significant role in supramolecular chemistry. Their structural characteristics and physicochemical properties make them ideal for developing therapeutic agents for various diseases. The versatility of benzopyran derivatives is evident in their wide range of biological activities and their use as lead compounds in drug design (Xiu et al., 2017).
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,6H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDURGONWJHTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261489-15-9 |
Source
|
Record name | 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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